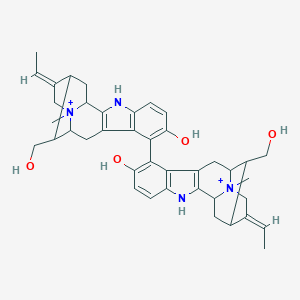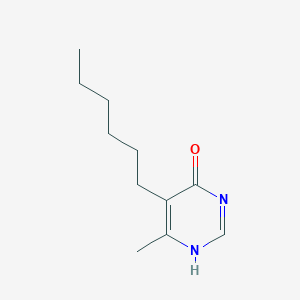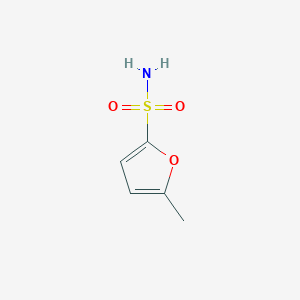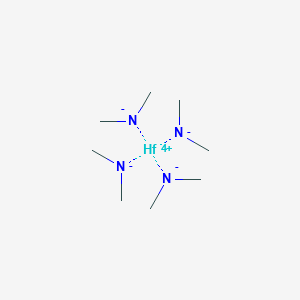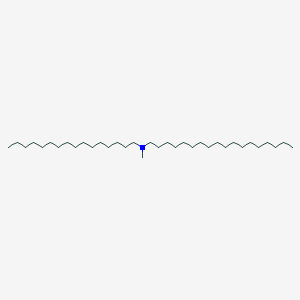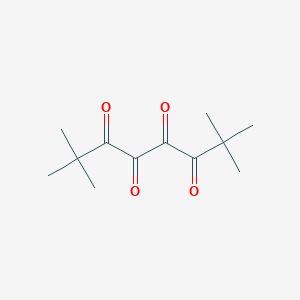
Acide 1-éthyl-2,3,4,9-tétrahydro-1H-β-carboline-3-carboxylique
Vue d'ensemble
Description
1-Ethyl-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid is a chemical compound belonging to the beta-carboline family. Beta-carbolines are a group of indole alkaloids that are structurally related to tryptamines and are known for their diverse biological activities. This particular compound is characterized by its tetrahydro-beta-carboline core, which is substituted with an ethyl group at the nitrogen atom and a carboxylic acid group at the third position.
Applications De Recherche Scientifique
1-Ethyl-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex beta-carboline derivatives.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in neuropharmacology, due to its structural similarity to neurotransmitters.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-Ethyl-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid can be synthesized through several methods:
-
Pictet-Spengler Reaction: : This is a common method for synthesizing tetrahydro-beta-carbolines. The reaction involves the condensation of tryptamine with an aldehyde or ketone, followed by cyclization. For this compound, ethyl tryptamine can be reacted with glyoxylic acid under acidic conditions to form the desired product.
Reaction Conditions: Typically, the reaction is carried out in an acidic medium such as hydrochloric acid or acetic acid at room temperature or slightly elevated temperatures.
-
Fischer Indole Synthesis: : Another method involves the Fischer indole synthesis, where phenylhydrazine derivatives react with ketones or aldehydes to form indoles, which can then be further modified to obtain the tetrahydro-beta-carboline structure.
Reaction Conditions: This reaction usually requires an acidic catalyst and is performed at elevated temperatures.
Industrial Production Methods
Industrial production of 1-ethyl-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid would likely involve optimization of the Pictet-Spengler reaction due to its simplicity and high yield. The process would be scaled up in a controlled environment, ensuring consistent reaction conditions and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1-Ethyl-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid can undergo various chemical reactions, including:
-
Oxidation: : The compound can be oxidized to form corresponding carboline derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
-
Reduction: : Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde. Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
-
Substitution: : The compound can undergo nucleophilic substitution reactions, particularly at the carboxylic acid group, to form esters or amides. Reagents like alcohols or amines in the presence of a catalyst can facilitate these reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alcohols or amines with a catalyst such as sulfuric acid or hydrochloric acid.
Major Products
Oxidation: Beta-carboline derivatives with higher oxidation states.
Reduction: Alcohols or aldehydes derived from the carboxylic acid group.
Substitution: Esters or amides formed from the carboxylic acid group.
Mécanisme D'action
The mechanism of action of 1-ethyl-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid involves its interaction with various molecular targets and pathways:
Neurotransmitter Modulation: The compound can interact with neurotransmitter receptors, potentially modulating their activity and influencing neurological functions.
Enzyme Inhibition: It may inhibit certain enzymes, affecting metabolic pathways and cellular processes.
DNA Intercalation: The planar structure of beta-carbolines allows them to intercalate into DNA, potentially affecting gene expression and cellular replication.
Comparaison Avec Des Composés Similaires
1-Ethyl-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid can be compared with other beta-carboline derivatives:
1-Methyl-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid: Similar structure but with a methyl group instead of an ethyl group. It may have different biological activities and pharmacokinetics.
Harmine: A naturally occurring beta-carboline with significant psychoactive properties. It differs in its substitution pattern and biological effects.
Tetrahydro-beta-carboline-3-carboxylic acid: Lacks the ethyl substitution, which may influence its chemical reactivity and biological activity.
The uniqueness of 1-ethyl-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid lies in its specific substitution pattern, which can affect its interaction with biological targets and its overall pharmacological profile.
Propriétés
IUPAC Name |
1-ethyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2/c1-2-10-13-9(7-12(15-10)14(17)18)8-5-3-4-6-11(8)16-13/h3-6,10,12,15-16H,2,7H2,1H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOJCKCNYTLTQGT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C2=C(CC(N1)C(=O)O)C3=CC=CC=C3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60389762 | |
| Record name | 1-Ethyl-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60389762 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
109690-46-2 | |
| Record name | 1-Ethyl-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60389762 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 109690-46-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



